molecular formula C13H15BrN2O B6631013 5-Bromo-2-(3-hydroxy-3-methylpiperidin-1-yl)benzonitrile

5-Bromo-2-(3-hydroxy-3-methylpiperidin-1-yl)benzonitrile

Katalognummer: B6631013
Molekulargewicht: 295.17 g/mol
InChI-Schlüssel: NOUAVKMEZBWBOU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-2-(3-hydroxy-3-methylpiperidin-1-yl)benzonitrile, also known as BHMN, is a chemical compound that has been gaining attention in the scientific research community. This compound has shown potential in various research applications, including cancer treatment and neurological disorders. In

Wissenschaftliche Forschungsanwendungen

5-Bromo-2-(3-hydroxy-3-methylpiperidin-1-yl)benzonitrile has shown potential in various scientific research applications. One of the most promising applications is in cancer treatment. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It does so by targeting the microtubule network, which is essential for cell division. This compound disrupts the microtubule network, leading to the death of cancer cells.
This compound has also shown potential in the treatment of neurological disorders. It has been shown to activate the sigma-1 receptor, which is involved in various neurological processes, including pain perception, memory, and mood regulation. This compound has been shown to alleviate neuropathic pain in animal models and improve cognitive function in Alzheimer's disease models.

Wirkmechanismus

5-Bromo-2-(3-hydroxy-3-methylpiperidin-1-yl)benzonitrile's mechanism of action involves its interaction with the microtubule network and the sigma-1 receptor. This compound binds to the colchicine binding site on the microtubules, leading to the destabilization of the microtubule network. This destabilization leads to the death of cancer cells. This compound also binds to the sigma-1 receptor, leading to its activation. The activation of the sigma-1 receptor leads to the modulation of various neurological processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound disrupts the microtubule network, leading to cell death. In neurological disorders, this compound activates the sigma-1 receptor, leading to the modulation of various neurological processes. This compound has also been shown to have anti-inflammatory effects and to protect against oxidative stress.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 5-Bromo-2-(3-hydroxy-3-methylpiperidin-1-yl)benzonitrile is its high potency and selectivity. It has been shown to have a low toxicity profile and to be well-tolerated in animal models. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are several future directions for 5-Bromo-2-(3-hydroxy-3-methylpiperidin-1-yl)benzonitrile research. One direction is to explore its potential in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another direction is to investigate its potential in other neurological disorders, such as Parkinson's disease and multiple sclerosis. Additionally, future research could focus on improving the solubility of this compound to make it more suitable for in vivo administration.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential in various scientific research applications. Its mechanism of action involves its interaction with the microtubule network and the sigma-1 receptor. This compound has several biochemical and physiological effects and has advantages and limitations for lab experiments. Future research could explore its potential in combination with other cancer treatments and in other neurological disorders.

Synthesemethoden

The synthesis of 5-Bromo-2-(3-hydroxy-3-methylpiperidin-1-yl)benzonitrile involves the reaction of 5-bromo-2-nitrobenzonitrile with 3-hydroxy-3-methylpiperidine in the presence of a catalyst. The resulting product is then purified through recrystallization. This synthesis method has been optimized and can produce high yields of pure this compound.

Eigenschaften

IUPAC Name

5-bromo-2-(3-hydroxy-3-methylpiperidin-1-yl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O/c1-13(17)5-2-6-16(9-13)12-4-3-11(14)7-10(12)8-15/h3-4,7,17H,2,5-6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOUAVKMEZBWBOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(C1)C2=C(C=C(C=C2)Br)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.